molecular formula C14H12ClNO B3060651 N-(4-chloro-2-methylphenyl)benzamide CAS No. 61495-07-6

N-(4-chloro-2-methylphenyl)benzamide

Cat. No. B3060651
CAS RN: 61495-07-6
M. Wt: 245.7 g/mol
InChI Key: HQZJADWYJPOLOY-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-methylphenyl)benzamide” is a synthetic compound with the molecular formula C14H12ClNO. It has a molecular weight of 245.70 g/mol . The compound is also known by other synonyms such as 4’-CHLORO-2’-METHYLBENZANILIDE and NSC164395 .


Molecular Structure Analysis

The compound has a complex molecular structure. The InChI string representation of the molecule is InChI=1S/C14H12ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) . This indicates the presence of a chlorine atom, a methyl group, and a benzamide group in the molecule .


Physical And Chemical Properties Analysis

“N-(4-chloro-2-methylphenyl)benzamide” has several computed properties. It has a molecular weight of 245.70 g/mol, an XLogP3 of 3.6, and a topological polar surface area of 29.1 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Crystallographic Studies

  • Structure Analysis : N-(4-methylphenyl)benzamide and its derivatives have been structurally analyzed, showing dihedral angles between benzene and methylphenyl rings, and amide groups. This structural information is essential for understanding the physical and chemical properties of these compounds (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).

  • Crystal Structure Analysis : Studies on N-(4-methylphenyl)benzamide highlight the orthorhombic crystal system and the importance of intermolecular N—H⋯O hydrogen bonds in stabilizing the solid state of such compounds (Gao & Qiao, 2015).

Medicinal Chemistry and Pharmacology

Mechanism of Action

The mechanism of action of “N-(4-chloro-2-methylphenyl)benzamide” is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZJADWYJPOLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304159
Record name N-(4-chloro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61495-07-6
Record name NSC164395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-chloro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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